molecular formula C7H15NO2S B13183887 1-Cyclopropylbutane-1-sulfonamide

1-Cyclopropylbutane-1-sulfonamide

Cat. No.: B13183887
M. Wt: 177.27 g/mol
InChI Key: GEMHJBZXUXQVHO-UHFFFAOYSA-N
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Description

1-Cyclopropylbutane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclopropylbutane backbone. This compound is part of the sulfonamide family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylbutane-1-sulfonamide can be synthesized through the reaction of cyclopropylbutane with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the sulfonyl chloride acting as the sulfonating agent.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylbutane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

1-Cyclopropylbutane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropylbutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial activity.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

Uniqueness: 1-Cyclopropylbutane-1-sulfonamide is unique due to its cyclopropylbutane backbone, which imparts distinct chemical and physical properties compared to other sulfonamides. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

1-cyclopropylbutane-1-sulfonamide

InChI

InChI=1S/C7H15NO2S/c1-2-3-7(6-4-5-6)11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10)

InChI Key

GEMHJBZXUXQVHO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CC1)S(=O)(=O)N

Origin of Product

United States

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